molecular formula C19H20N6O B2679175 4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223172-53-8

4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2679175
CAS No.: 2223172-53-8
M. Wt: 348.41
InChI Key: JVDWCJACSYGWDF-CVEARBPZSA-N
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Description

4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound with a molecular formula of C19H20N6O and a molecular weight of 348.41[_{{{CITATION{{{_1{4-(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl .... This compound features a pyrrolidine ring substituted with a cyclopropyl group and a triazole ring, making it a unique and interesting molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or other advanced chemical engineering techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs or therapeutic agents. In industry, it could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

When compared to similar compounds, 4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile stands out due to its unique structural features. Similar compounds might include other pyrrolidine derivatives or triazole-containing molecules, but the specific arrangement of the cyclopropyl groups in this compound makes it distinct.

Comparison with Similar Compounds

  • 3-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

  • 4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile

  • Other pyrrolidine and triazole derivatives

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

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Properties

IUPAC Name

4-[(3R,4R)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c20-8-14-7-13(5-6-21-14)19(26)25-9-15(11-1-2-11)16(10-25)18-22-17(23-24-18)12-3-4-12/h5-7,11-12,15-16H,1-4,9-10H2,(H,22,23,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDWCJACSYGWDF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2C3=NC(=NN3)C4CC4)C(=O)C5=CC(=NC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2C3=NC(=NN3)C4CC4)C(=O)C5=CC(=NC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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